2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid
CAS No.: 190121-97-2
Cat. No.: VC20898932
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190121-97-2 |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-(2-aminophenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H11N3O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19) |
| Standard InChI Key | JEDNOKJFWGSTME-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N |
Introduction
Chemical Properties and Structure
2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is characterized by a benzimidazole core with specific functional group substitutions. The compound's structural and physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid
Physical Properties
The compound exhibits distinct physical characteristics that are important for its handling and application in various research contexts.
Applications in Biological and Materials Science
The benzimidazole scaffold is prevalent in numerous bioactive compounds and pharmaceutical agents. The specific functionalization pattern of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid confers properties that make it particularly interesting for several applications.
Coordination Chemistry and Metal Complexes
One notable application of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is its use as a ligand in metal-organic complexes. Research has demonstrated that a zinc(II) metal-organic complex based on this compound exhibits high adsorption capacity for aromatic hazardous dyes in wastewater treatment applications . This application leverages the compound's ability to form coordination bonds through its nitrogen and oxygen atoms, creating structures with specific binding pockets for aromatic pollutants.
The complex also demonstrates catecholase mimicking activity, suggesting potential applications in bioinorganic chemistry and catalysis . This dual functionality—environmental remediation and enzymatic mimicry—highlights the versatility of this benzimidazole derivative in materials science applications.
Structural Analogues and Derivatives
Understanding the properties and applications of structural analogues provides valuable context for the potential utility of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid. Several closely related compounds have been studied:
Positional Isomers
Two important positional isomers of the target compound include:
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2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid (CAS: 190121-98-3)
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2-(4-Aminophenyl)-1H-benzimidazole-5-carboxylic acid (CAS: 190121-99-4)
These compounds differ only in the position of the amino group on the phenyl ring, which can significantly affect their biological activity and chemical properties due to changes in electronic distribution and steric considerations.
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